(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid

Description

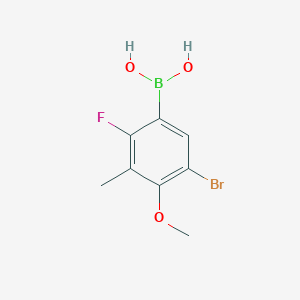

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is a multifunctional arylboronic acid derivative with a phenyl ring substituted at positions 2 (fluoro), 3 (methyl), 4 (methoxy), and 5 (bromo). This combination of electron-withdrawing (Br, F) and electron-donating (methoxy, methyl) groups confers unique physicochemical properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), medicinal chemistry, and materials science. The bromo substituent enhances electrophilicity, while the methoxy group improves solubility in polar solvents .

Properties

IUPAC Name |

(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTXGWMJYQIRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)C)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-4-methoxy-3-methylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenols: Formed through oxidation of the boronic acid group

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom

Scientific Research Applications

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds

Material Science: Preparation of functional materials, such as polymers and liquid crystals

Chemical Biology: Development of probes and sensors for biological studies

Agricultural Chemistry: Synthesis of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Boronic acids exhibit acidity influenced by substituents. Fluorine, a strong electron-withdrawing group, lowers the pKa of the boronic acid group by increasing Lewis acidity. For example:

Table 1: Substituent Impact on Acidity

Stability and Degradation

Copper-mediated degradation is a concern in click chemistry (CuAAC). Fluoride ions (e.g., from F substituents) can stabilize boronic acids against degradation, whereas bromo groups may increase susceptibility to oxidative side reactions . For example:

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency depends on substituent electronic and steric effects:

Table 2: Comparative Reactivity in Suzuki Coupling

Biological Activity

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery and development. This article explores the biological activity of this specific compound, summarizing relevant research findings, potential therapeutic applications, and case studies.

Chemical Structure and Properties

The compound this compound features several functional groups that influence its biological activity. The presence of bromine and fluorine atoms, along with a methoxy group, contributes to its physicochemical properties, including solubility and binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. For instance, boronic acids have been shown to affect proteasome function, which is crucial for cancer cell survival.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes through reversible covalent bonding. This mechanism can lead to the modulation of various biochemical pathways.

- Diabetes Management : Some studies have explored the potential of boronic acids in glucose regulation by mimicking insulin action or enhancing insulin sensitivity.

Antitumor Activity

A study conducted on related boronic acid compounds demonstrated significant antiproliferative effects against various cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of 0.64 μM against multiple myeloma cells, indicating strong potential for further development as an anticancer agent .

Enzyme Interaction Studies

Research on boronic acids has revealed their ability to bind effectively to the active sites of enzymes like proteasomes and kinases. A theoretical model indicated that structural modifications in boronic acids could enhance their binding affinity to enzymes involved in metabolic pathways .

Data Table: Biological Activity Summary

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bonding : The boron atom forms reversible covalent bonds with hydroxyl groups in proteins, altering their activity.

- Molecular Interactions : The halogen substituents (bromine and fluorine) enhance lipophilicity, improving membrane permeability and facilitating interactions with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.